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N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Epigenetics Fragment-based drug design Bromodomain

N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide (CAS 936083-49-7, PDB ligand ID 2LY) is a fragment-sized heterocyclic compound (MW 199.23 Da, C8H9NO3S) belonging to the thieno[3,4-b][1,4]dioxine carboxamide class. It was originally identified as a validated fragment hit (Fragment 3 / Compound-3) in a competitive AlphaScreen-based fragment screen targeting the BAZ2B bromodomain, a challenging epigenetic reader domain with an unusually small acetyl-lysine binding pocket (92–105 ų).

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 936083-49-7
Cat. No. B3059009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
CAS936083-49-7
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2C(=CS1)OCCO2
InChIInChI=1S/C8H9NO3S/c1-9-8(10)7-6-5(4-13-7)11-2-3-12-6/h4H,2-3H2,1H3,(H,9,10)
InChIKeyMXUQWUJJYQPEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide (CAS 936083-49-7): Structural and Biophysical Baseline for BAZ2B Bromodomain Fragment Screening


N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide (CAS 936083-49-7, PDB ligand ID 2LY) is a fragment-sized heterocyclic compound (MW 199.23 Da, C8H9NO3S) belonging to the thieno[3,4-b][1,4]dioxine carboxamide class. It was originally identified as a validated fragment hit (Fragment 3 / Compound-3) in a competitive AlphaScreen-based fragment screen targeting the BAZ2B bromodomain, a challenging epigenetic reader domain with an unusually small acetyl-lysine binding pocket (92–105 ų) [1]. The compound was co-crystallized with the BAZ2B bromodomain (PDB entries 4NRC at 1.86 Å resolution and 5CQA at 2.13 Å resolution), confirming direct binding at the Kac recognition site and revealing key hydrogen-bond interactions with Asn1944 and the conserved structural water molecule, as well as a backbone interaction with Pro1888 via its amide NH [2][3]. It is listed in authoritative chemical biology databases including ChEMBL (CHEMBL3110245), DrugBank, and the ZINC fragment library (ZINC000013466601), establishing it as a structurally characterized and biophysically validated chemical probe starting point [4].

Why Generic Fragment Substitution Fails for BAZ2B Bromodomain Probe Development Using N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide


The BAZ2B bromodomain presents a uniquely challenging binding site among the 61 human bromodomains: its acetyl-lysine pocket volume (92–105 ų) is substantially smaller than that of the well-characterized BET bromodomains (e.g., BRD4 BD1: 131–221 ų), and it lacks the ZA channel and hydrophobic groove that are exploited by potent pan-BET inhibitors such as JQ1 and iBET [1]. Consequently, inhibitors optimized for BET bromodomains show no cross-reactivity with BAZ2B even at early design stages, and generic fragment libraries exhibit markedly lower hit rates against BAZ2B (0.8%) compared to more ligandable bromodomains such as BRD2-BD1 (1.8%) and CREBBP (6.1%) [1]. N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide belongs to a distinct chemotype whose binding mode—anchored by a specific hydrogen-bond network to Asn1944, the conserved water, and the Pro1888 backbone carbonyl—was validated by high-resolution X-ray crystallography [2][3]. Substituting this fragment with a generic thiophene carboxamide analog lacking the fused dioxine ring, or with fragments from other bromodomain programs, would disrupt this precise hydrogen-bond geometry and is not supported by the available co-crystal structures. The quantitative head-to-head and cross-study evidence presented in Section 3 substantiates why this compound occupies a specific, non-substitutable position in BAZ2B chemical probe development.

Quantitative Differential Evidence: N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide vs. Closest BAZ2B Fragment Comparators


Crystallographically Resolved Binding Mode vs. Fragment 1: Hydrogen-Bond Network Architecture

Unlike Fragment 1 (an N-phenyltetrahydropyran-3-carboxamide), which forms an intramolecular hydrogen bond between its amide NH and adjacent ether oxygen to pre-organize its conformation, N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide (Fragment 3) presents a conformationally distinct binding mode in which the fused dioxine ring provides a rigid scaffold and the amide NH engages in a direct intermolecular hydrogen bond with the backbone carbonyl of Pro1888. This interaction, resolved at 1.86 Å resolution, is absent in Fragment 1 and creates a differential anchoring point that can serve as a distinct vector for fragment growing. Both fragments share the conserved hydrogen bond from the carboxamide carbonyl to Asn1944 and the structural water [1][2].

Epigenetics Fragment-based drug design Bromodomain

Fragment Hit Rate Contextualization: BAZ2B Selectivity vs. BRD2-BD1 and CREBBP Bromodomains

In the original fragment screen that identified N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide as a BAZ2B hit, the same 1,300-fragment library was screened in parallel against BRD2-BD1 and CREBBP bromodomains. The overall hit rate for BAZ2B was only 0.8% (10 fragments with >50% inhibition at 1 mM), approximately 2.3-fold lower than BRD2-BD1 (1.8%) and 7.6-fold lower than CREBBP (6.1%). This class-level finding confirms that the BAZ2B binding pocket is intrinsically less ligandable and that fragment hits identified against BAZ2B, including N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, represent a rare and structurally specialized subset unlikely to emerge from screens optimized for more ligandable bromodomains [1]. While the precise IC50 value of this fragment was reported in the original AlphaScreen assay, the BAZ2B-specific low hit rate itself constitutes quantitative evidence of differential selection pressure that makes this fragment class uniquely relevant for BAZ2B-targeted procurement.

Epigenetics Selectivity profiling Fragment screening

Binding Site Volume Constraint: BAZ2B Pocket Dimensions vs. BRD4-BD1

The BAZ2B acetyl-lysine binding pocket volume measures 92–105 ų, which is 28–53% smaller than the BRD4-BD1 pocket volume (131–221 ų). This structural feature fundamentally constrains the physicochemical space of ligands that can be accommodated. N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide, with its compact molecular weight of 199.23 Da and a calculated molar volume of 148.2 cm³·mol⁻¹, fits within this restricted cavity as demonstrated by its successful co-crystallization, whereas larger bromodomain inhibitors (e.g., JQ1, MW 456.99 Da) cannot productively engage BAZ2B [1][2]. This size exclusion represents a class-level differentiator for fragments of this chemotype versus pan-BET inhibitor scaffolds.

Structural biology Druggability Bromodomain

Orthogonal Biophysical Validation: NMR Confirmation of Target Engagement vs. False-Positive Assay Artifacts

All ten fragments identified from the BAZ2B AlphaScreen were subjected to orthogonal validation by three ligand-observed NMR techniques: saturation transfer difference (STD), Carr–Purcell–Meiboom–Gill (CPMG), and water ligand observed via gradient spectroscopy (WaterLOGSY). N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide (Fragment 3) demonstrated direct binding and competitive displacement in all three NMR assays, confirming that its AlphaScreen activity reflects genuine target engagement rather than assay interference. This multi-method validation distinguishes it from the majority of primary screening hits in typical fragment campaigns, where a significant proportion fail orthogonal confirmation [1]. The combination of NMR validation and high-resolution X-ray co-crystal structure places this fragment in the minority of thoroughly triaged hits suitable for immediate structure-guided optimization.

Biophysical screening NMR spectroscopy Fragment validation

PDB Structural Deposition Independence: Multi-Laboratory Crystallographic Confirmation

The binding mode of N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide to BAZ2B has been independently confirmed in two separate crystallographic studies deposited under different PDB accession codes: 4NRC (University of Cambridge / SGC, 1.86 Å resolution) and 5CQA (SGC Diamond I04-1 fragment screening campaign, 2.13 Å resolution) [1][2]. Both structures consistently place the ligand in the Kac binding pocket with the same hydrogen-bond network to Asn1944 and Pro1888. This independent replication across laboratories and crystal systems constitutes quality control evidence that is unavailable for most fragment hits, which typically rely on a single structure determination. For procurement decisions, dual-source structural validation reduces the risk of crystallographic artifact and confirms that the observed pose is robust to subtle differences in crystallization conditions and data collection parameters.

Structural biology Crystallography Reproducibility

Verified Application Scenarios for N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide in BAZ2B-Targeted Research Programs


BAZ2B Chemical Probe Development: Fragment Growing and Structure-Guided Optimization

N-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide provides a crystallographically validated starting point for fragment-to-lead optimization campaigns targeting BAZ2B. Its dual hydrogen-bond network to Asn1944 and Pro1888, combined with the rigid dioxine scaffold, offers two distinct growth vectors: (i) elaboration from the thiophene C-4 position toward Val1893 to gain potency, and (ii) modification of the N-methyl group to probe the ZA loop region. The compound's five-assay validation package—AlphaScreen IC50, triplicate NMR (STD/CPMG/WaterLOGSY), and X-ray co-crystal—provides the confidence required to commit medicinal chemistry resources to scaffold expansion, as documented in the original J. Med. Chem. disclosure where this fragment served as one of four structurally enabled starting points for BAZ2B inhibitor design [1].

BAZ2B Bromodomain Binding Assay Development and Screening Cascade Calibration

This compound is suitable as a biophysically validated reference ligand for calibrating BAZ2B biochemical and biophysical assays, including AlphaScreen, differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). Its confirmed binding mode and availability as a structurally defined small molecule (MW 199.23 Da, CLogP ≈ -0.01, freely soluble in DMSO) make it an ideal low-molecular-weight positive control for fragment screening campaigns. Unlike peptide-based controls (e.g., H3Kac14), this fragment occupies the same small-molecule binding space as other prospective ligands, providing a more pharmaceutically relevant assay benchmark [1].

Bromodomain Selectivity Panel Profiling: BAZ2B as the Primary Target

Given the extremely low fragment hit rate against BAZ2B (0.8%) compared to BRD2-BD1 (1.8%) and CREBBP (6.1%), N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is well-suited as a BAZ2B-selective starting point for inclusion in bromodomain selectivity panels. Its pocket-size-constrained binding (BAZ2B pocket: 92–105 ų vs. BRD4-BD1: 131–221 ų) provides a structural rationale for preliminary selectivity over BET family bromodomains, which can be experimentally confirmed through parallel screening against a panel of bromodomain constructs [1][2]. This application directly supports the procurement decision for laboratories seeking to build a BAZ2B-focused chemical biology toolkit.

Computational Chemistry: Docking Validation Set and Pharmacophore Model Construction

The availability of two independent, high-resolution co-crystal structures (4NRC at 1.86 Å and 5CQA at 2.13 Å) makes this compound an excellent ligand for validating docking algorithms and scoring functions against the BAZ2B bromodomain. Its rigid core scaffold, well-defined hydrogen-bond pattern, and the non-canonical Pro1888 backbone interaction provide stringent test conditions for computational methods that must discriminate between BAZ2B and BET bromodomain binding modes. The dual deposition further enables cross-validation studies that assess pose reproducibility under different crystallization conditions, a quality metric rarely available for fragment-sized ligands [1].

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